N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea, also known as DCC-2036, is a small molecule inhibitor that targets BCR-ABL1 kinase activity. This molecule has been developed as a potential treatment for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
作用機序
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea involves the inhibition of BCR-ABL1 kinase activity. BCR-ABL1 is a fusion protein that is formed as a result of the Philadelphia chromosome translocation, which is found in over 90% of CML cases and in some cases of ALL. BCR-ABL1 kinase activity is a key driver of CML and ALL, and inhibition of this activity can lead to tumor regression. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been shown to be a potent inhibitor of BCR-ABL1 kinase activity, making it a promising treatment for CML and ALL.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea are primarily related to its inhibition of BCR-ABL1 kinase activity. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can inhibit the proliferation of CML and ALL cells, induce apoptosis, and reduce the expression of BCR-ABL1 downstream targets. In vivo studies have demonstrated that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can reduce tumor burden and prolong survival in mouse models of CML and ALL. These effects are likely due to the inhibition of BCR-ABL1 kinase activity, which is a key driver of these diseases.
実験室実験の利点と制限
The advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in lab experiments include its potency and specificity for BCR-ABL1 kinase activity. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been shown to be a potent inhibitor of BCR-ABL1 kinase activity, making it a valuable tool for studying the role of this kinase in CML and ALL. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a specific inhibitor of BCR-ABL1 kinase activity, which reduces the likelihood of off-target effects.
The limitations of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in lab experiments include its cost and availability. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a relatively expensive compound, which can limit its use in some lab settings. In addition, the synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is complex and requires specialized equipment and expertise, which can limit its availability.
将来の方向性
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea. One potential direction is the development of combination therapies that include N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea and other targeted therapies for CML and ALL. Another potential direction is the study of the long-term effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea treatment, including the potential for resistance and the development of secondary malignancies. Finally, the study of the pharmacokinetics and pharmacodynamics of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea in humans is an important future direction for the development of this molecule as a clinical treatment for CML and ALL.
Conclusion:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a small molecule inhibitor that targets BCR-ABL1 kinase activity and has been developed as a potential treatment for CML and ALL. The synthesis of this molecule involves a series of chemical reactions that have been optimized to yield a high purity compound suitable for scientific research. In vitro and in vivo studies have demonstrated the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea as a treatment for CML and ALL, and future directions for the study of this molecule include the development of combination therapies, the study of long-term effects, and the study of pharmacokinetics and pharmacodynamics in humans.
科学的研究の応用
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea has been extensively studied in scientific research for its potential as a treatment for CML and ALL. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea is a potent inhibitor of BCR-ABL1 kinase activity, which is a key driver of CML and ALL. In vivo studies using mouse models of CML and ALL have demonstrated that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea can effectively reduce tumor burden and prolong survival. These studies have provided strong evidence for the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea as a treatment for CML and ALL.
特性
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cycloheptylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c16-12-8-7-10(15(17,18)19)9-13(12)21-14(22)20-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYETXOPGRYIECE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-cycloheptylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。